molecular formula C35H28F3N5O4S B10955931 N'-{(E)-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide

N'-{(E)-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]methylidene}-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B10955931
M. Wt: 671.7 g/mol
InChI Key: MCUZMLOKJNEBTQ-VWRJOHBLSA-N
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Description

N’-{(E)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methoxy, and trifluoromethyl groups

Preparation Methods

The synthesis of N’-{(E)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyridyl sulfanyl intermediate: This step involves the reaction of 3-cyano-4-methyl-6-trifluoromethyl-2-pyridyl thiol with a suitable alkylating agent to form the pyridyl sulfanyl intermediate.

    Condensation reaction: The intermediate is then reacted with 4-methoxybenzaldehyde under basic conditions to form the corresponding Schiff base.

    Hydrazide formation: The Schiff base is further reacted with 2-(3,4-dimethoxyphenyl)-4-quinolinecarbohydrazide to form the final product.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N’-{(E)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure and functional groups, it can be explored for its potential as a pharmacophore in drug design and development.

    Materials Science: The presence of trifluoromethyl and cyano groups makes it a candidate for the development of advanced materials with unique electronic properties.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions of similar compounds with biological targets.

Mechanism of Action

The mechanism of action of N’-{(E)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar compounds include:

    N’-{(E)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE: This compound shares a similar core structure but may differ in the substitution pattern or functional groups.

    N’-{(E)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE: Another similar compound with slight variations in the functional groups or their positions.

The uniqueness of N’-{(E)-1-[3-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C35H28F3N5O4S

Molecular Weight

671.7 g/mol

IUPAC Name

N-[(E)-[3-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylideneamino]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C35H28F3N5O4S/c1-20-13-32(35(36,37)38)42-34(26(20)17-39)48-19-23-14-21(9-11-29(23)45-2)18-40-43-33(44)25-16-28(41-27-8-6-5-7-24(25)27)22-10-12-30(46-3)31(15-22)47-4/h5-16,18H,19H2,1-4H3,(H,43,44)/b40-18+

InChI Key

MCUZMLOKJNEBTQ-VWRJOHBLSA-N

Isomeric SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC)OC)C(F)(F)F

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC)OC)C(F)(F)F

Origin of Product

United States

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